MK-4827 (R-enantiomer)

概要

説明

ニラパリブ R-エナンチオマーは、ポリADPリボースポリメラーゼ1(PARP1)とポリADPリボースポリメラーゼ2(PARP2)の強力かつ高選択的な阻害剤です。主に上皮性卵巣がん、卵管がん、または原発性腹膜がんの治療に使用されます。 この化合物は、DNA修復に関与する酵素を阻害することにより、がん細胞に細胞毒性を誘発する能力で知られています .

準備方法

合成経路と反応条件

ニラパリブ R-エナンチオマーの合成は、ニトロ安息香酸から始まるいくつかの重要なステップを含みます。このプロセスには、エステル化、メチルヒドロホルミル化、シッフ塩基反応、環化、アミド化、BOCの脱保護、キラル分割が含まれます。 この方法は効率的であり、操作が容易で、最小限の設備で済み、工業生産に適しています .

工業生産方法

ニラパリブ R-エナンチオマーの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高純度と収率を確保するために最適化されており、最終製品は91%を超える純度を実現しています .

化学反応の分析

反応の種類

ニラパリブ R-エナンチオマーは、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または原子団を別の原子または原子団で置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、強酸、強塩基、酸化剤または還元剤が含まれます . 条件は、実行されている特定の反応によって異なります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、還元反応は化合物の還元された形態を生成する可能性があります .

科学研究への応用

ニラパリブ R-エナンチオマーは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Efficacy in Cancer Treatment

1. Radiosensitization : Niraparib has been shown to enhance the effectiveness of radiation therapy. In vitro studies demonstrated that it radiosensitized human tumor cells from lung, breast, and prostate cancers by converting single-strand breaks into lethal double-strand breaks during DNA replication. This effect was independent of the p53 status of the tumor cells .

2. Preclinical Studies :

- In Vivo Models : In animal models, niraparib administered at doses like 50 mg/kg significantly increased survival rates and reduced tumor load in BRCA mutant breast cancer xenografts. However, it was less effective in certain BRCA wild-type models .

- Cell Line Sensitivity : Niraparib exhibited potent anti-tumor activity across various cancer cell lines with BRCA mutations, showing IC50 values in the low nanomolar range (approximately 10-100 nM) for cell proliferation inhibition .

Clinical Applications

1. Ovarian Cancer : Niraparib has been approved for maintenance treatment in patients with recurrent ovarian cancer who are responding to platinum-based chemotherapy. Clinical trials have demonstrated improved progression-free survival rates compared to placebo .

2. Combination Therapies :

- With Chemotherapy : Studies have indicated that combining niraparib with other chemotherapeutic agents can enhance therapeutic efficacy. For instance, its combination with temozolomide showed promise in glioblastoma models .

- With Radiation Therapy : The drug's ability to sensitize tumors to radiation suggests its potential role in combination regimens for various cancers .

Case Studies

作用機序

ニラパリブ R-エナンチオマーは、ポリADPリボースポリメラーゼ1とポリADPリボースポリメラーゼ2の活性を阻害することにより効果を発揮します。これらの酵素は、DNAの単鎖および二重鎖切断の修復に重要な役割を果たします。 これらの酵素を阻害することにより、ニラパリブ R-エナンチオマーはがん細胞に細胞毒性を誘発し、細胞死につながります .

類似化合物の比較

類似化合物

ニラパリブ S-エナンチオマー: ニラパリブの別のエナンチオマーであり、PARP1とPARP2を阻害しますが、効力と代謝クリアランスが異なります.

オラパリブ: 卵巣がんの治療に使用される別のPARP阻害剤.

ルカパリブ: がん治療で同様の用途を持つPARP阻害剤.

独自性

ニラパリブ R-エナンチオマーは、PARP1とPARP2の阻害剤としての高い選択性と効力によって独自です。 S-エナンチオマーと比較して、in vitro代謝クリアランスが低く、治療に使用するためのより安定で効果的な化合物となっています .

類似化合物との比較

Similar Compounds

Niraparib S-enantiomer: Another enantiomer of Niraparib, which also inhibits PARP1 and PARP2 but with different potency and metabolic clearance.

Olaparib: Another PARP inhibitor used in the treatment of ovarian cancer.

Rucaparib: A PARP inhibitor with similar applications in cancer therapy.

Uniqueness

Niraparib R-enantiomer is unique due to its high selectivity and potency as a PARP1 and PARP2 inhibitor. It has a lower in vitro metabolic clearance compared to its S-enantiomer, making it a more stable and effective compound for therapeutic use .

生物活性

MK-4827, also known as Niraparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. The R-enantiomer of MK-4827 has garnered attention for its biological activity, particularly in the context of cancer therapy, especially for tumors with BRCA1 and BRCA2 mutations. This article explores the biological activity of MK-4827 (R-enantiomer), detailing its mechanisms of action, efficacy in various cancer models, and pharmacokinetic properties.

MK-4827 functions primarily by inhibiting PARP enzymes, which are essential for repairing single-strand DNA breaks through the base-excision repair pathway. By blocking PARP activity, MK-4827 induces an accumulation of DNA damage, leading to increased genomic instability and ultimately apoptosis in cancer cells.

Key Inhibitory Potencies

- PARP1 Inhibition : IC50 = 3.8 nM

- PARP2 Inhibition : IC50 = 2.1 nM

- Whole Cell Assay : EC50 = 4 nM

- Cancer Cell Proliferation : CC50 ranges from 10 to 100 nM depending on the cell line .

In Vitro Studies

In vitro studies have demonstrated that MK-4827 effectively inhibits the proliferation of BRCA1/2-deficient cancer cell lines. For instance:

- MDA-MB-436 (Breast Cancer) : CC50 = 18 nM

- CAPAN-1 (Pancreatic Cancer) : CC50 = 90 nM

Normal human epithelial cells exhibit resistance to MK-4827, indicating a degree of selectivity for cancerous tissues .

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits significant efficacy as a monotherapy in BRCA-deficient tumors. Notably, it enhances the effectiveness of radiation therapy in p53 mutant tumors, with optimal dosing strategies identified:

| Dose Regimen | Efficacy Observed |

|---|---|

| 50 mg/kg once daily | More effective than 25 mg/kg twice daily |

This suggests that dosing frequency and amount can significantly influence therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of MK-4827 demonstrates favorable characteristics:

- Plasma Clearance : 28 mL/min/kg

- Volume of Distribution : Vdss = 6.9 L/kg

- Terminal Half-life : t1/2 = 3.4 hours

- Bioavailability : F = 65%

These parameters indicate that MK-4827 is effectively absorbed and distributed within biological systems, supporting its potential for clinical application .

Case Studies and Clinical Implications

Several clinical studies have highlighted the effectiveness of MK-4827 in treating advanced ovarian cancer and other malignancies associated with BRCA mutations. For instance, Niraparib has been shown to improve progression-free survival rates in patients with platinum-sensitive recurrent ovarian cancer.

Notable Clinical Findings

-

Study on Ovarian Cancer :

- Patients with recurrent ovarian cancer showed improved outcomes when treated with Niraparib compared to standard therapies.

- The drug was well tolerated with manageable side effects.

-

Combination Therapies :

- Ongoing trials are exploring the efficacy of combining MK-4827 with other chemotherapeutic agents or targeted therapies to enhance treatment responses in resistant cancer types.

特性

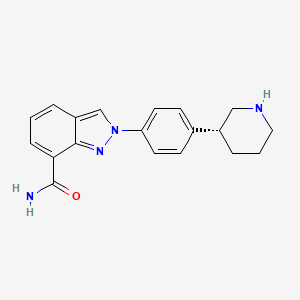

IUPAC Name |

2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201233 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038915-58-0 | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。